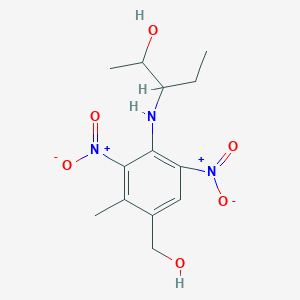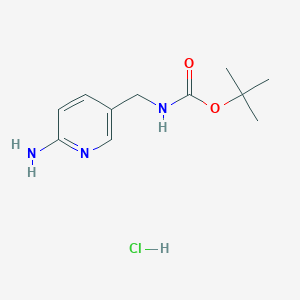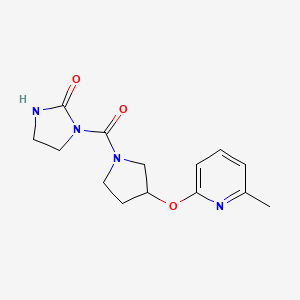
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Discovery and Optimization
The discovery of novel compounds often involves the identification and optimization of specific functional groups that contribute to the desired biological activity. A related study on soluble epoxide hydrolase inhibitors identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, highlighting the significance of triazine and phenyl group substitutions for potency and selectivity. These findings underscore the importance of structural optimization in drug discovery (R. K. Thalji et al., 2013).
Synthesis and Scalability
The scalability of synthetic processes is crucial for the transition from laboratory-scale research to commercial drug production. For example, a scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process demonstrates the feasibility of large-scale production, which is a critical step in the development of new therapeutic agents (Daiyan Wei et al., 2016).
Functional Derivatives and Antagonistic Activity
The development of functional derivatives of compounds can lead to the discovery of selective antagonists for specific receptors. Novel arylpiperazines, for instance, were identified as alpha 1-adrenoceptor subtype-selective antagonists, illustrating the potential of functional derivatives in creating targeted therapies for conditions like lower urinary tract symptoms (T. Elworthy et al., 1997).
Anticancer Activity
The evaluation of novel compounds for anticancer activity is a significant area of scientific research. Piperazine-2,6-dione derivatives, synthesized under specific conditions, exhibited promising anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Sandeep Kumar et al., 2013).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a key area of research due to their prevalence in biologically active molecules. N-1-Naphthyl-3-oxobutanamide, for example, was used in the synthesis of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives, demonstrating the versatility of heterocyclic synthesis in creating compounds with potential therapeutic applications (A. Hussein et al., 2009).
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-15-17-6-4-12-23-14-17)19-9-5-13-27(16-19)21-11-10-20(25-26-21)18-7-2-1-3-8-18/h1-4,6-8,10-12,14,19H,5,9,13,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFZKIZUHOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)

![6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2986036.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)




